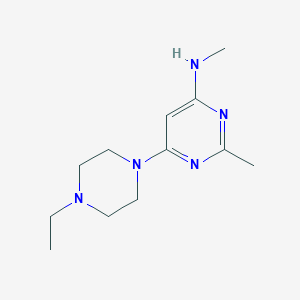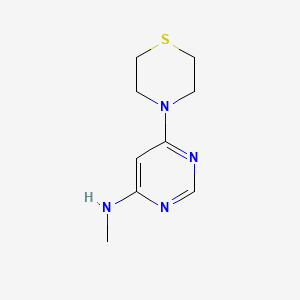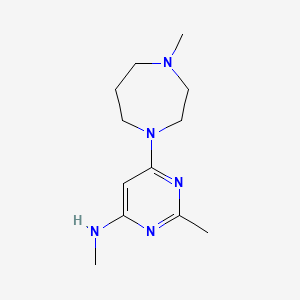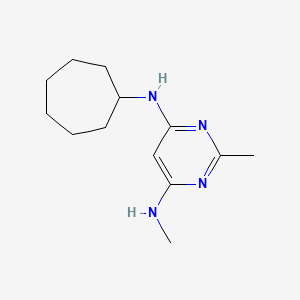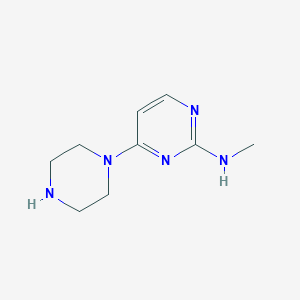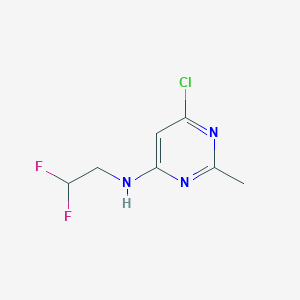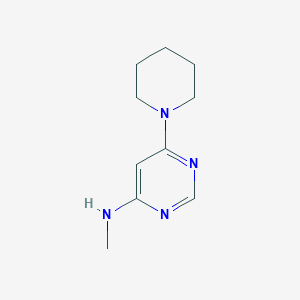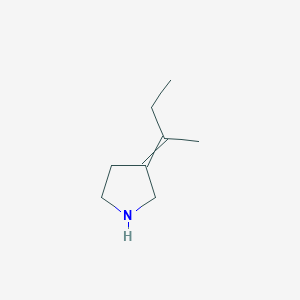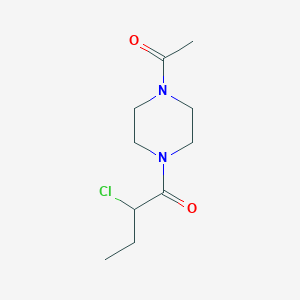
1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one
Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one, also known as 4-ACB, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the piperazine family of compounds and is used as a versatile building block for a variety of chemical reactions. 4-ACB has been studied for its use in the synthesis of a variety of compounds, including peptides, nucleosides, and other small molecules. In addition, 4-ACB has been studied for its potential use in the development of drugs and other therapeutic agents.
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one and its derivatives have been explored for their potential in synthesizing novel compounds with significant antimicrobial properties. For instance, a study synthesized novel derivatives with excellent yields by reacting similar structures with allyl bromide and triethylamine, showing that some compounds were as effective as or more effective than conventional medicines in antimicrobial activities (Zaidi et al., 2021).
Thermodynamic and Solubility Analysis
Research into the thermodynamic properties and solubility of derivatives of this compound in various solvents has been conducted. One study focused on a potent antimicrobial agent derivative, analyzing its melting point, solubility in different solvents, and thermodynamic functions, providing insights into its dispersion and interaction capabilities (Blokhina et al., 2021).
Antituberculosis and Antimicrobial Properties
The synthesis of novel piperazine-condensed derivatives has been explored for their potential antituberculosis and antimicrobial properties. A study synthesized a series of compounds evaluated against Mycobacterium tuberculosis and various bacterial and fungal strains, highlighting the significant inhibition potency of some derivatives (Rani et al., 2011).
DNA Interaction and Anticancer Potential
Some studies have focused on the interaction of this compound derivatives with DNA and their potential anticancer effects. For example, a study on water-soluble derivatives of silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units showed promising DNA binding modes and inhibitory effects on topoisomerases, suggesting their potential as anticancer drugs (Baş et al., 2019).
Anticonvulsant Properties
Research has also been conducted on the anticonvulsant properties of compounds derived from or related to this compound. Some compounds have shown potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites and demonstrated significant anticonvulsant activity in animal models (Gaoni et al., 1994).
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-3-9(11)10(15)13-6-4-12(5-7-13)8(2)14/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPSXYNVLPZUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



